N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group attached to a piperidine ring, a fluorine atom on the benzene ring, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH~4~).
Substitution: The benzyl and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand for studying receptor interactions.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific molecular targets. Typically, such compounds may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(1-benzyl-4-piperidyl)-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the fluorine atom.
N~1~-(1-benzyl-4-piperidyl)-5-chloro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in N1-(1-benzyl-4-piperidyl)-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding affinity to certain biological targets.
Properties
Molecular Formula |
C20H21FN6O |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H21FN6O/c21-16-6-7-19(27-14-22-24-25-27)18(12-16)20(28)23-17-8-10-26(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,14,17H,8-11,13H2,(H,23,28) |
InChI Key |
FYYWRHLQGUMGDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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